

# Preclinical Profile of AMG 172: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-172 |           |
| Cat. No.:            | B15621333           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

AMG 172 is an antibody-drug conjugate (ADC) that was under development by Amgen for the treatment of CD27L (CD70) expressing malignancies, with a primary focus on clear cell renal cell carcinoma (ccRCC).[1][2] The development of AMG 172 was discontinued following a Phase I clinical trial due to limited antitumor activity.[3] This guide provides a comprehensive overview of the available preclinical data on AMG 172, including its mechanism of action, and findings from in vitro, in vivo, pharmacokinetic, and toxicological studies.

## **Introduction to AMG 172**

AMG 172 is a targeted chemotherapeutic agent composed of three key components:

- A human IgG1 monoclonal antibody: This antibody is engineered to specifically target and bind to CD27L (also known as CD70), a type II transmembrane protein belonging to the tumor necrosis factor (TNF) family.[2] CD27L is overexpressed on various tumor cells, including ccRCC, making it a promising target for directed therapy.
- A non-cleavable linker: The antibody is connected to the cytotoxic payload via a stable 4-[N-maleimidomethyl] cyclohexane-1-carboxylate linker.[2]







A cytotoxic payload: The therapeutic agent is Maytansine DM1, a derivative of maytansine,
 which is a potent microtubule inhibitor.[2]

The design of AMG 172 aims to selectively deliver the cytotoxic payload to tumor cells that express CD27L, thereby minimizing systemic exposure and associated off-target toxicities.

## **Mechanism of Action**

The antitumor activity of AMG 172 is initiated by the specific binding of its antibody component to the CD27L receptor on the surface of cancer cells. This binding triggers the internalization of the ADC-receptor complex. Once inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded, leading to the release of the DM1 payload. The liberated DM1 then exerts its cytotoxic effect by binding to tubulin and disrupting microtubule assembly. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2]



# Extracellular Space AMG 172 (Antibody-DM1 Conjugate) Tumor Cell∕ Binding to CD27L Internalization Lysosomal Trafficking & Degradation Tubulin Polymerization G2/M Phase Cell Cycle Arrest

#### Mechanism of Action of AMG 172

Click to download full resolution via product page

Caption: Mechanism of action of AMG 172.



## Preclinical Efficacy In Vitro Studies

Specific in vitro cytotoxicity data, such as IC50 values for AMG 172 against various cancer cell lines, are not publicly available. However, the mechanism of action of the DM1 payload is well-established, and it is expected that AMG 172 would demonstrate potent cytotoxicity in CD27L-positive cell lines.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

- Cell Culture: Culture CD27L-positive (e.g., 786-O) and CD27L-negative cancer cell lines in appropriate media.
- Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with serial dilutions of AMG 172 and a non-targeting control ADC for 72-96 hours.
- Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value using non-linear regression analysis.

## **In Vivo Studies**

The antitumor activity of AMG 172 was evaluated in mouse xenograft models using human clear cell renal cell carcinoma (ccRCC) subcutaneous tumors.[1][4]

Table 1: Summary of In Vivo Efficacy of AMG 172



| Parameter                                | Finding                                                           | Source    |
|------------------------------------------|-------------------------------------------------------------------|-----------|
| Animal Model                             | Mice with human ccRCC subcutaneous tumor xenografts (e.g., 786-O) | [1][4][5] |
| Estimated Effective Plasma Concentration | 2800 ng/mL for 90% tumor cell killing                             | [5]       |

#### Representative Experimental Protocol: In Vivo Xenograft Study

- Cell Implantation: Subcutaneously implant human ccRCC cells (e.g., 786-O) into the flank of immunodeficient mice.
- Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Dosing: Randomize mice into treatment groups and administer AMG 172, a vehicle control, and a non-targeting ADC control intravenously at various dose levels and schedules.
- Tumor Measurement: Measure tumor volume and body weight two to three times per week.
- Endpoint: Euthanize mice when tumors reach a maximum size or at the end of the study period.
- Data Analysis: Analyze tumor growth inhibition, tumor regression, and survival data.





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study.



## **Preclinical Pharmacokinetics and Toxicology**

Pharmacokinetic and toxicology studies of AMG 172 were conducted in rats and cynomolgus monkeys.[1][4]

## **Pharmacokinetics**

Table 2: Summary of Preclinical Pharmacokinetics of AMG 172

| Parameter                 | Finding                                | Source |
|---------------------------|----------------------------------------|--------|
| Animal Model              | Cynomolgus Monkey                      | [1][4] |
| PK Model                  | Two-compartment open linear model      | [1][4] |
| Predicted Human Clearance | 9.45 mL/hr (for a 70 kg<br>individual) | [1][4] |

Representative Experimental Protocol: Preclinical Pharmacokinetic Study

- Animal Dosing: Administer a single intravenous dose of AMG 172 to cynomolgus monkeys.
- Blood Sampling: Collect blood samples at various time points post-dosing.
- Plasma Analysis: Separate plasma and analyze the concentration of total antibody, conjugated ADC, and free DM1 using validated bioanalytical methods (e.g., ELISA, LC-MS/MS).
- Pharmacokinetic Modeling: Use pharmacokinetic software to model the concentration-time data and determine key parameters such as clearance, volume of distribution, and half-life.

## **Toxicology**

Table 3: Summary of Preclinical Toxicology of AMG 172



| Parameter                      | Finding                                                                                   | Source |
|--------------------------------|-------------------------------------------------------------------------------------------|--------|
| Animal Models                  | Rat, Cynomolgus Monkey                                                                    | [1][4] |
| Key Toxicities                 | Anticipated to be consistent with maytansinoid-based ADCs (e.g., hematologic and hepatic) | [3]    |
| STD10 in Rats                  | Not publicly available                                                                    | [1][4] |
| HNSTD in Cynomolgus<br>Monkeys | Not publicly available                                                                    | [1][4] |

Representative Experimental Protocol: Preclinical Toxicology Study

- Dose Groups: Assign animals (rats and cynomolgus monkeys) to multiple dose groups, including a vehicle control and recovery groups.
- Dosing Regimen: Administer AMG 172 intravenously on a repeated schedule (e.g., weekly for 4 weeks).
- Monitoring: Conduct daily clinical observations, and regular measurements of body weight, food consumption, hematology, clinical chemistry, and coagulation parameters.
- Necropsy and Histopathology: At the end of the study (and recovery period), perform a full necropsy and histopathological examination of all major organs.
- NOAEL Determination: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

## Conclusion

The preclinical data for AMG 172 suggested a targeted mechanism of action with expected antitumor activity in CD27L-expressing tumors. The pharmacokinetic profile was characterized in non-human primates, and toxicology studies were conducted to support the first-in-human clinical trial. Despite the promising preclinical rationale, the clinical development of AMG 172 was halted due to limited efficacy observed in the Phase I study. This underscores the challenges in translating preclinical findings into clinical success for antibody-drug conjugates.



The information presented in this guide, based on publicly available data, provides a valuable case study for researchers and professionals in the field of oncology drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of AMG 172: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621333#antitumor-agent-172-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com